Rat TAAR1 Agonist Potency vs. Amphetamine
In a functional cAMP accumulation assay using rat TAAR1 (rTAAR1) expressed in HEK293 cells, 4-(2-Aminopropyl)phenol (as the hydrobromide salt) demonstrated an EC50 of 51 nM [1]. This potency is significantly higher than that reported for (R)-amphetamine at rTAAR1, which had EC50 values of 214 nM and 170 nM under comparable assay conditions [2]. The 4.2- to 33.3-fold difference in potency highlights a substantial differential activity at this specific receptor subtype.
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | (R)-amphetamine: 170 nM and 214 nM |
| Quantified Difference | 3.3 to 4.2-fold more potent than (R)-amphetamine |
| Conditions | Functional cAMP accumulation assay in HEK293 cells expressing rat TAAR1 |
Why This Matters
This large potency difference enables more sensitive and physiologically relevant studies of rat TAAR1 activation at lower compound concentrations.
- [1] BindingDB. BDBM81459: 4-(2-aminopropyl)phenol;hydrobromide. EC50: 51 nM for rat TAAR1. View Source
- [2] BindingDB. BDBM50022721: (R)-amphetamine. EC50 values for rat TAAR1 mutants: 214 nM and 170 nM. View Source
